molecular formula C15H30O5 B14300414 2-Propanone, 1,1,3,3-tetrapropoxy- CAS No. 113358-60-4

2-Propanone, 1,1,3,3-tetrapropoxy-

Cat. No.: B14300414
CAS No.: 113358-60-4
M. Wt: 290.40 g/mol
InChI Key: YSDAEYCQUNMPCX-UHFFFAOYSA-N
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Description

2-Propanone, 1,1,3,3-tetrapropoxy- is an organic compound with the molecular formula C12H26O4 It is a derivative of acetone where the hydrogen atoms on the central carbon are replaced by propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,1,3,3-tetrapropoxy- typically involves the reaction of acetone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 1,1,3,3-tetrapropoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,1,3,3-tetrapropoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the propoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propanone, 1,1,3,3-tetrapropoxy- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1,1,3,3-tetrachloro-: This compound has chlorine atoms instead of propoxy groups and exhibits different chemical properties.

    2-Propanone, 1,1,3-trichloro-: Similar to the tetrachloro derivative but with one less chlorine atom.

    Acetone: The simplest ketone, which serves as the parent compound for these derivatives.

Uniqueness

2-Propanone, 1,1,3,3-tetrapropoxy- is unique due to the presence of four propoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

113358-60-4

Molecular Formula

C15H30O5

Molecular Weight

290.40 g/mol

IUPAC Name

1,1,3,3-tetrapropoxypropan-2-one

InChI

InChI=1S/C15H30O5/c1-5-9-17-14(18-10-6-2)13(16)15(19-11-7-3)20-12-8-4/h14-15H,5-12H2,1-4H3

InChI Key

YSDAEYCQUNMPCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)C(OCCC)OCCC)OCCC

Origin of Product

United States

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